molecular formula C11H13N3S2 B1531275 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine CAS No. 1082363-07-2

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

Cat. No. B1531275
M. Wt: 251.4 g/mol
InChI Key: DUZYSTIBPOZFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine” is a compound that belongs to the class of organic compounds known as N-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine”, often involves heterocyclization of various substrates . A notable synthetic method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthesis method involves a palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Anticancer Activity

A study on polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrated significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Antimicrobial and Antiurease Activities

Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing different heterocyclic nuclei including 1,3-thiazole, revealed that some derivatives possess good to moderate antimicrobial activity against various microorganisms, with two compounds exhibiting antiurease activity (Başoğlu et al., 2013).

Novel 1,3,4-Thiadiazole Amide Derivatives

The synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, suggesting potential for developing plant protective agents (Xia, 2015).

Antidepressant and Antianxiety Activities

A series of derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and tested, showing significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Antimicrobial Agents

Thiazolidinone derivatives, linked with 1-pyridin-2-yl-piperazine, were synthesized and showed considerable antimicrobial activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

2-piperazin-1-yl-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-2-10(15-7-1)9-8-16-11(13-9)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYSTIBPOZFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Reactant of Route 2
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Reactant of Route 4
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Reactant of Route 5
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.